2-Hydroxy-5-sulfobenzoic acid
Overview
Description
2-Hydroxy-5-sulfobenzoic acid is a compound that can be involved in various chemical reactions and has potential applications in different fields of chemistry. While the provided papers do not directly discuss 2-Hydroxy-5-sulfobenzoic acid, they do provide insights into related compounds and their chemical behaviors, which can be extrapolated to understand the properties and reactions of 2-Hydroxy-5-sulfobenzoic acid.
Synthesis Analysis
The synthesis of related compounds often involves catalytic systems or cascade reactions. For instance, iron sulfide is used to catalyze a redox/condensation cascade reaction between 2-amino/hydroxy nitrobenzenes and activated methyl groups, leading to the formation of heterocyclic compounds . Similarly, the synthesis of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate involves reacting 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid . These methods suggest that the synthesis of 2-Hydroxy-5-sulfobenzoic acid could also be achieved through cascade reactions or by employing suitable catalysts.
Molecular Structure Analysis
The molecular structure of compounds related to 2-Hydroxy-5-sulfobenzoic acid is often characterized by extensive hydrogen-bonding and potential for supramolecular assembly. For example, salts of 2,2′-biimidazole with 5-sulfosalicylic acid show three-dimensional network structures with significant hydrogen bonding and π-π interactions . This implies that 2-Hydroxy-5-sulfobenzoic acid may also form similar supramolecular structures due to its functional groups.
Chemical Reactions Analysis
The chemical reactions involving compounds with similar structures to 2-Hydroxy-5-sulfobenzoic acid include electrochemical cleavage, where the position of the sulfo substituent and the pH significantly impact the behavior of these compounds . The electrochemical reduction of azo compounds leads to the formation of amino salicylic acid and sulfanilic acid, suggesting that 2-Hydroxy-5-sulfobenzoic acid could undergo similar redox transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-Hydroxy-5-sulfobenzoic acid can be inferred from their reactivity and molecular interactions. For instance, the antimicrobial activity of sulfonamides based on hydroxybenzaldehyde and hydroxybenzoic acid scaffolds indicates that the presence of sulfo and hydroxy groups can impart significant biological activity . Moreover, the ability to form salts and engage in hydrogen bonding suggests that 2-Hydroxy-5-sulfobenzoic acid may have distinct solubility and crystalline properties .
Scientific Research Applications
Organocatalyst in Chemical Synthesis
2-Hydroxy-5-sulfobenzoic acid (2-HSBA) has been identified as an efficient organocatalyst in the synthesis of various chemical compounds. A study by Kiyani et al. (2015) showed that 2-HSBA effectively catalyzes the one-pot three-component synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones. This method is noted for its convenience, cost-effectiveness, and environmentally friendly approach, avoiding the use of hazardous organic solvents (Kiyani et al., 2015).
Environmental Analysis
In environmental analysis, particularly in water sample testing, 2-hydroxybenzophenone derivatives, including compounds related to 2-Hydroxy-5-sulfobenzoic acid, are utilized. Negreira et al. (2009) demonstrated the use of these compounds in solid-phase extraction and liquid chromatography-tandem mass spectrometry for detecting UV absorbers in environmental water samples (Negreira et al., 2009).
Electrochemical Applications
The electrochemical behavior of compounds like 2-Hydroxy-5-sulfobenzoic acid has significant implications in various chemical processes. A study by Mandić et al. (2004) focused on the electrochemical reduction of similar compounds, highlighting their potential in generating important chemical intermediates (Mandić et al., 2004).
Ion Chromatography
Vautour et al. (1990) explored the use of substituted aromatic monocarboxylic acids, including o-Sulfobenzoic acid, in ion chromatography. They found that these compounds, similar in structure to 2-Hydroxy-5-sulfobenzoic acid, serve as efficient eluents in the separation of various anions (Vautour et al., 1990).
Thermal Stability in Polymers
In the field of materials science, 2-Hydroxy-5-sulfobenzoic acid has been used to enhance the thermal stability of polymers. Takeoka et al. (1998) found that this compound, when used as a dopant in polypyrrole, significantly improves the thermal stability of the material's electric conductivity (Takeoka et al., 1998).
UV Aging Resistance in Bitumen
In another materials science application, Xu et al. (2015) investigated the use of UV absorbents intercalated into layered double hydroxides for improving UV aging resistance in bitumen. Compounds like 2-Hydroxy-5-sulfobenzoic acid were found to be effective in this regard (Xu et al., 2015).
Safety And Hazards
2-Hydroxy-5-sulfobenzoic acid is associated with certain hazards. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2-hydroxy-5-sulfobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPXWRQRBFJBPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1837-99-6 (berrylium[1:1] salt), 831-54-9 (mono-hydrochloride salt) | |
Record name | Sulfosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7059145 | |
Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: White solid; [Merck Index] White odorless powder; [Mallinckrodt Baker MSDS], Solid | |
Record name | Sulfosalicylic acid | |
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Record name | 5-Sulfosalicylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011725 | |
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Product Name |
2-Hydroxy-5-sulfobenzoic acid | |
CAS RN |
97-05-2, 304851-84-1 | |
Record name | Sulfosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulfosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Sulfosalicylic acid | |
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Record name | 5-Sulfosalicylic acid | |
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Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |
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Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-sulphosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.324 | |
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Record name | 5-Sulphosalicylic acid | |
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Record name | SULFOSALICYLIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8XED79U3U | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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